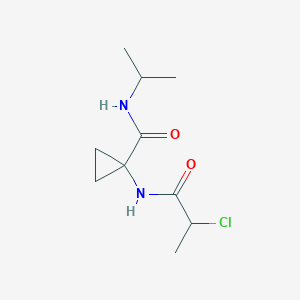

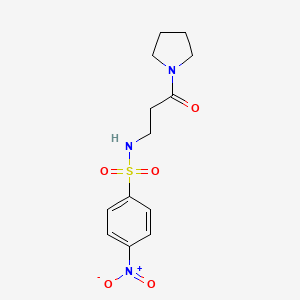

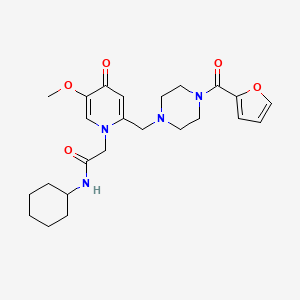

![molecular formula C12H13Cl3N4O B2823068 N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide CAS No. 325704-40-3](/img/structure/B2823068.png)

N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide” is a complex organic compound. It contains a benzotriazole moiety, which is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthesis Analysis

Benzotriazole methodology, recognized as a versatile and successful synthesis protocol, has grown from an obscure level to very high popularity . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Molecular Structure Analysis

The structure of benzotriazole derivatives is characterized by a huge synthetic potential . Most of benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers . In some instances, both isomers display a similar reactivity while in some specific cases they display distinct reactivity profiles .Chemical Reactions Analysis

Benzotriazole derivatives are known for their specific reactivity, which is discussed and illustrated with various examples ranging from methodology in organic chemistry to the total synthesis of complex structures . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Physical And Chemical Properties Analysis

Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . It activates molecules toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .Wissenschaftliche Forschungsanwendungen

Potassium Channel Openers for Overactive Bladder Treatment

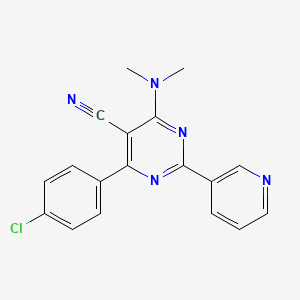

Research conducted by Pérez-Medrano et al. (2007) explored novel cyanoguanidine derivatives, including compounds related to the chemical structure of interest, as potassium channel openers. These compounds demonstrated potential in treating overactive bladder by hyperpolarizing human bladder cells and showing potent agonistic activity in pig bladder strips. Their synthesis, structure-activity relationships (SAR), and biological properties suggest promising avenues for therapeutic application in bladder dysfunction disorders (Pérez-Medrano et al., 2007).

Inhibitors of Viral NTPase/Helicase

Bretner et al. (2005) synthesized N-alkyl derivatives of benzotriazole to enhance the anti-helicase activity against enzymes of selected Flaviviridae, including HCV, WNV, Dengue, and Japanese encephalitis viruses. These modifications aimed to improve the anti-viral activity, indicating the compound's potential in developing treatments for viral infections (Bretner et al., 2005).

Anticancer Compound Synthesis

Tiwari et al. (2017) engaged in the synthesis of Schiff’s bases containing thiadiazole and benzamide groups, focusing on their anticancer activity. While not directly mentioning the chemical , this study illuminates the broader context of synthesizing benzamide derivatives for potential therapeutic applications in cancer treatment (Tiwari et al., 2017).

Stabilized Lithium Intermediates in Amide Synthesis

Katritzky et al. (1994) investigated the use of benzotriazole stabilized lithium intermediates for elaborating N-substituents in amides. This research provides insight into synthetic strategies that could be applied to the modification and functionalization of similar compounds, highlighting the versatility of benzotriazole derivatives in organic synthesis (Katritzky et al., 1994).

Supramolecular Gelators

Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl)benzamide derivatives to investigate their gelation behavior, which is part of the broader exploration of the chemical's applications in material science. These findings suggest potential uses in developing new materials with specific physicochemical properties (Yadav & Ballabh, 2020).

Wirkmechanismus

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein that plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound’s interaction with its targets involves the 1,2,3-triazole ring system . This system can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes .

Biochemical Pathways

It is known that the compound exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Pharmacokinetics

The drug-likeness of the compound was investigated by predicting its pharmacokinetic properties .

Action Environment

Zukünftige Richtungen

Benzotriazole methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It offers many well-known versatile synthetic tools in organic synthesis . The future of benzotriazole derivatives lies in further exploring their unique properties and potential applications in various fields of organic chemistry .

Eigenschaften

IUPAC Name |

N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3N4O/c1-7(2)10(20)16-11(12(13,14)15)19-9-6-4-3-5-8(9)17-18-19/h3-7,11H,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZPQNQVPLYMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

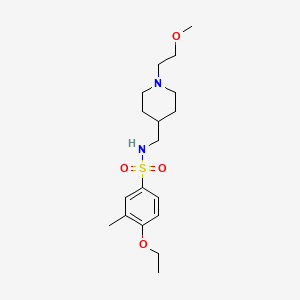

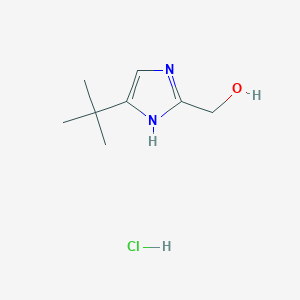

![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)

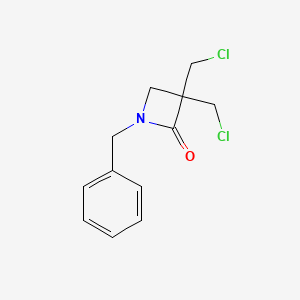

![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822999.png)

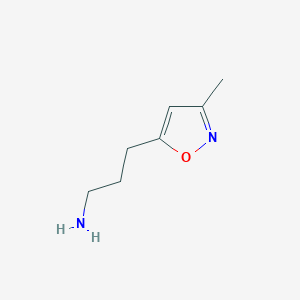

![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)